molecular formula C8H7BrN2O B1290448 5-Bromo-4-methoxy-1h-indazole CAS No. 850363-67-6

5-Bromo-4-methoxy-1h-indazole

Cat. No.: B1290448
CAS No.: 850363-67-6
M. Wt: 227.06 g/mol
InChI Key: IZLZZNZOCDXQCP-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-1H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-4-methoxy-1H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxy-1H-indazole.

    Bromination: The 4-methoxy-1H-indazole is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.

Industrial Production Methods:

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-4-methoxy-1H-indazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.

    Cyclization Reactions: The methoxy group can participate in cyclization reactions, forming fused ring systems that enhance the compound’s biological activity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substituted Indazoles: Products with various functional groups replacing the bromine atom.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states, leading to different biological activities.

Scientific Research Applications

Chemistry:

5-Bromo-4-methoxy-1H-indazole is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals

Biology and Medicine:

The compound has shown potential in medicinal chemistry for the development of drugs targeting various diseases. It is explored for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are investigating its role as an inhibitor of specific enzymes and receptors involved in disease pathways.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science, including the development of advanced polymers and coatings.

Comparison with Similar Compounds

    4-Methoxy-1H-indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromo-1H-indazole: Lacks the methoxy group, leading to variations in its chemical and biological properties.

    5-Bromo-4-chloro-1H-indazole:

Uniqueness:

5-Bromo-4-methoxy-1H-indazole is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and make it a valuable intermediate in the synthesis of diverse bioactive compounds.

Properties

IUPAC Name

5-bromo-4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5-4-10-11-7(5)3-2-6(8)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLZZNZOCDXQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630905
Record name 5-Bromo-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850363-67-6
Record name 5-Bromo-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methoxy-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-6-fluoro-2-methoxybenzaldehyde (0.727 g, 3.12 mmol) and methoxylamine hydrochloride (0.260 g, 3.12 mmol) in 1,2-dimethoxyethane (4 mL) was treated with potassium carbonate (0.472 g, 3.42 mmol) and stirred at 20° C. for 5 h. The reaction mixture was filtered and the filtrate was concentrated in vacuo to give a residue. This residue was dissolved in 1,2-dimethoxyethane (4 mL), the resultant solution was treated with hydrazine (4 mL), warmed to 100° C. and stirred at that temperature for 15 h. The reaction mixture was diluted with ethyl acetate and water. Layers were separated and the organic layer was separated, washed with brine, dried with magnesium sulfate, filtered, and concentrated in vacuo to give a crude residue. This residue was triturated with ether to give the desired product (185 mg, 26%) as a gray solid. LCMS calculated for C8H8BrN2O (M+H)+: m/z=227.0, 229.0. found: 226.9, 229.0.
Quantity
0.727 g
Type
reactant
Reaction Step One
Quantity
0.26 g
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reactant
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0.472 g
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reactant
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Quantity
4 mL
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solvent
Reaction Step One
[Compound]
Name
resultant solution
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0 (± 1) mol
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reactant
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Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
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0 (± 1) mol
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Quantity
0 (± 1) mol
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Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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